molecular formula C11H20N2O2 B13458148 Tert-butyl 2,6-diazabicyclo[5.1.0]octane-2-carboxylate

Tert-butyl 2,6-diazabicyclo[5.1.0]octane-2-carboxylate

Cat. No.: B13458148
M. Wt: 212.29 g/mol
InChI Key: WDFJHUUGMBKROS-UHFFFAOYSA-N
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Description

Tert-Butyl 2,6-diazabicyclo[5.1.0]octane-2-carboxylate (Molecular Formula: C11H20N2O2, Molecular Weight: 212.29 g/mol) is a bicyclic amine derivative that serves as a key synthetic intermediate and a structurally unique scaffold in medicinal chemistry . Its core structure features a seven-membered diazabicyclo ring system fused with a cyclopropane, introducing significant ring strain and conformational restraint . This strain, a key feature of such bicyclic systems, can be harnessed in strain-release-driven reactions and imparts distinct electronic properties, making the compound a valuable building block for complexity generation in organic synthesis . The tert-butyloxycarbonyl (Boc) protecting group at the 2-position provides versatility for further synthetic manipulations . This compound is closely related to a class of cyclopropane-fused diazepanones that have been synthesized via a novel, highly efficient metal-templated assembly. This method involves a ring-retentive exo-trig nucleophilic cyclization of tethered carbamates to cyclopropenes, proceeding with high regio- and diastereoselectivity . Preliminary biological studies on analogous scaffolds have revealed promising anticancer activities in vitro, highlighting the potential of this chemotype in the development of new therapeutic agents . As such, this compound is of high interest for constructing novel drug-like molecules and for applications in various scientific fields, including chemistry, biology, and medicine . This product is intended for research purposes and is For Research Use Only . It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C11H20N2O2

Molecular Weight

212.29 g/mol

IUPAC Name

tert-butyl 2,6-diazabicyclo[5.1.0]octane-2-carboxylate

InChI

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-6-4-5-12-8-7-9(8)13/h8-9,12H,4-7H2,1-3H3

InChI Key

WDFJHUUGMBKROS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCNC2C1C2

Origin of Product

United States

Preparation Methods

Step 1: Synthesis of Cyclopropene-2-Carboxylic Acid Derivatives

  • Starting from substituted cycloprop-2-enecarboxylic acids, these compounds are prepared via established cyclopropanation techniques, often involving carbene transfer reactions to olefins or via cyclopropenation of alkynes.
  • The specific derivatives used in the synthesis, such as phenylcycloprop-2-enecarboxylic acid, are obtained through methods like the Simmons–Smith reaction or other cyclopropanation protocols, ensuring high purity for subsequent steps.

Step 2: Formation of Tethered Carbamates

  • The cyclopropene-2-carboxylic acids are subjected to acylation reactions with carbamate-protected amines, such as tert-butyl (2-aminoethyl)carbamate.
  • This is typically achieved using coupling reagents like oxalyl chloride to convert the acid to an acyl chloride, which then reacts with the amine to form an amide linkage, resulting in tethered carbamate derivatives.
**Example Reaction:**
Cyclopropene-2-carboxylic acid + Oxalyl chloride → Acyl chloride
Acyl chloride + tert-butyl (2-aminoethyl)carbamate → Tethered carbamate derivative

Step 3: Base-Induced Intramolecular Cyclization

  • The key cyclization step involves treating the tethered carbamates with a strong base such as potassium hydroxide (KOH).
  • The base deprotonates the carbamate nitrogen, increasing nucleophilicity, which then attacks the electrophilic cyclopropene double bond in an exo-trig fashion.
  • This strain-release nucleophilic attack results in the formation of the bicyclic nitrogen heterocycle , specifically tert-butyl 2,6-diazabicyclo[5.1.0]octane-2-carboxylate.
**General Cyclization Conditions:**
- Reagents: Potassium hydroxide (KOH)
- Solvent: Typically aqueous or mixed solvent systems
- Temperature: Usually room temperature or mild heating
- Duration: Several hours to ensure complete conversion

Reaction Conditions and Optimization

  • The reactions are highly regio- and diastereoselective, often yielding a single stereoisomer.
  • The presence of the carbamate protecting group at the nitrogen atom is crucial; it moderates the nucleophilicity and acidity, preventing side reactions such as ring cleavage or decomposition.
  • The process tolerates various substituents on the cyclopropene ring, including alkoxy, halogen, and aryl groups, indicating broad applicability.

Representative Data and Yields

Step Reagents Conditions Yield Notes
Acylation Cyclopropene acid + oxalyl chloride + carbamate Room temperature, inert atmosphere Not specified High purity of intermediates is critical
Cyclization Tethered carbamate + KOH Mild heating, ambient pressure Up to 86% overall yield High regio- and diastereoselectivity

Research Findings Supporting the Method

Recent studies have demonstrated the efficacy of this approach, especially when employing chiral cyclopropene derivatives derived from natural amino acids. These enable access to enantiomerically pure compounds with potential biological activity, including anticancer properties.

Summary of Preparation Methods

Method Aspect Description
Starting Materials Cyclopropene-2-carboxylic acids, protected amines
Activation Conversion to acyl chlorides using oxalyl chloride
Coupling Formation of tethered carbamates via amide bond formation
Cyclization Base-induced intramolecular nucleophilic attack (KOH)
Final Product This compound

Chemical Reactions Analysis

Cyclization and Strain-Release Reactions

The bicyclo[5.1.0]octane scaffold undergoes strain-driven cyclopropane ring-opening reactions. For example, in the presence of nucleophiles or electrophiles, the strained cyclopropane bond cleaves to form larger heterocycles:

  • Nucleophilic Attack : The cyclopropane ring reacts with organocuprates or thiols under basic conditions, leading to tetrasubstituted cyclobutanes or functionalized amines .

  • Electrophilic Addition : Electrophiles (e.g., acyl chlorides) target the central C–C bond of the bicyclic system, resulting in carbocation intermediates that trap nucleophiles like allyl groups or halides .

A representative reaction pathway is shown below:

Bicyclo[5.1.0]octane+R-MgXTetrasubstituted cyclobutane+Byproducts[2][5]\text{Bicyclo[5.1.0]octane} + \text{R-MgX} \rightarrow \text{Tetrasubstituted cyclobutane} + \text{Byproducts} \quad[2][5]

Functional Group Transformations

The Boc (tert-butyloxycarbonyl) group and secondary amines participate in classical organic reactions:

Boc Deprotection

  • Acidic Conditions : Treatment with HCl in dioxane or TFA in DCM removes the Boc group, yielding the free amine .

  • Selectivity : The Boc group is selectively cleaved without disrupting the bicyclic framework .

Amide Formation

The secondary amine reacts with activated carboxylic acids (e.g., acyl chlorides) to form amides:

R-COCl+Bicyclic amineR-CONH-Bicyclic scaffold[1][3]\text{R-COCl} + \text{Bicyclic amine} \rightarrow \text{R-CONH-Bicyclic scaffold} \quad[1][3]

Ring-Opening and Rearrangement

The diazabicyclic system undergoes ring-expansion or contraction under specific conditions:

  • Acid-Catalyzed Rearrangement : In HCl/MeOH, the bicyclo[5.1.0]octane rearranges to a diazepane derivative via ring-opening and re-closure .

  • Thermal Stability : Decomposition above 200°C generates fragments like CO₂ and tert-butanol, confirmed by TGA analysis.

Anticancer Activity

Derivatives with aryl or benzyl substituents exhibit potent activity against HeLa cells (Table 1) :

CompoundIC₅₀ (μM)Substituents (R₁, R₂)
8ec 17.4 ± 0.94-Br-C₆H₄, Ph
8ej 23.7 ± 0.63-Br-C₆H₄, Bn

Activity diminishes with alkyl substituents (IC₅₀ > 100 μM) .

Enzyme Inhibition

The bicyclic scaffold acts as a rigid core for designing inhibitors targeting proteases or kinases, leveraging its conformational constraints .

Synthetic Methodology

Key synthetic routes include:

Cyclopropanation of Diazoesters

Rhodium-catalyzed cyclopropanation of α-diazo esters yields enantiopure bicyclo[5.1.0]octanes (dr > 10:1) .

Metal-Templated Assembly

Copper(I)-mediated cyclization of tethered amines with cyclopropenes produces diazabicyclo[5.1.0]octanones in high diastereoselectivity (Scheme 4) .

Mechanistic Insights

  • Radical Pathways : Photochemical [2+2] cycloadditions involve radical intermediates, confirmed by ESR studies .

  • Cation-π Interactions : The Boc group stabilizes transition states during ring-opening via cation templating .

Scientific Research Applications

Tert-butyl 2,6-diazabicyclo[5.1.0]octane-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound can be employed in the design of biologically active molecules and as a probe in biochemical studies.

    Industry: It is used in the production of specialty chemicals and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which tert-butyl 2,6-diazabicyclo[5.1.0]octane-2-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bicyclic structure and nitrogen atoms play a crucial role in binding to these targets, influencing their activity and leading to the desired biological or chemical effects. The specific pathways involved depend on the application and the nature of the target.

Comparison with Similar Compounds

tert-Butyl (1R,4R)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate (CAS: 617714-22-4)

  • Ring System : [2.2.2]octane (two six-membered rings fused with a bridgehead nitrogen).
  • Applications : Commonly used in rigidifying peptide backbones and enhancing metabolic stability .

tert-Butyl (1R,4R)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate (CAS: 134003-84-2)

  • Ring System: [2.2.1]heptane (norbornane-like structure).
  • Key Differences : Smaller ring size increases steric hindrance and electron density at nitrogen, which may influence reactivity in nucleophilic substitutions .

tert-Butyl 6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS: 198835-04-0)

  • Functional Group : Incorporates a ketone (oxo) group at position 4.

Spirocyclic Analogues

tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate (CAS: 1363382-39-1)

  • Structure : Spiro[3.4]octane system with two nitrogen atoms.
  • Key Differences : The spiro architecture confers axial chirality and distinct conformational flexibility, which may improve selectivity in receptor binding .

tert-Butyl 6-benzyl-2,6-diazaspiro[3.4]octane-2-carboxylate (CAS: 1352926-14-7)

  • Substituent : Benzyl group at position 5.

Functionalized Derivatives and Salts

tert-Butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate hemioxalate (CAS: 1629904-92-2)

  • Counterion : Hemioxalate salt.
  • Key Differences : The salt form improves crystallinity and handling properties, which is advantageous for large-scale manufacturing .

Comparative Data Table

Compound Name CAS Number Ring System Functional Groups Key Features
Tert-butyl 2,6-diazabicyclo[5.1.0]octane-2-carboxylate Not Provided [5.1.0]octane Boc-protected amine High ring strain, rigid scaffold
tert-Butyl (1R,4R)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate 617714-22-4 [2.2.2]octane Boc-protected amine Low strain, metabolic stability
tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate 1363382-39-1 Spiro[3.4]octane Boc-protected amine Axial chirality, flexible conformation
tert-Butyl 6-benzyl-2,6-diazaspiro[3.4]octane-2-carboxylate 1352926-14-7 Spiro[3.4]octane Boc-protected amine, benzyl Enhanced lipophilicity
tert-Butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate hemioxalate 1629904-92-2 [2.2.2]octane Boc-protected amine, hemioxalate Improved crystallinity

Research Implications and Limitations

  • Structural Implications : The [5.1.0]octane system in the target compound likely exhibits greater ring strain compared to [2.2.2] or [2.2.1] systems, which could influence reactivity in ring-opening reactions or catalytic hydrogenation .
  • Limitations : Experimental data on solubility, stability, or biological activity are absent in the provided evidence, necessitating further empirical validation.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing Tert-butyl 2,6-diazabicyclo[5.1.0]octane-2-carboxylate in a laboratory setting?

  • Methodological Answer : The synthesis typically involves cyclopropane-fused diazepanone intermediates. A metal-templated assembly approach can be employed, starting with cyclopropene carboxylic acid derivatives and tert-butyl-protected aminoethyl carbamates. Reaction conditions include using powdered KOH as a base, stirring at 35°C for 16 hours, and purification via column chromatography with hexanes:EtOAc (2:1) . Ensure inert conditions to prevent decomposition of sensitive intermediates.

Q. How should researchers characterize the purity and structure of this compound?

  • Methodological Answer : Use a combination of 1H/13C NMR to confirm stereochemistry and bicyclic framework (e.g., δ 1.41 ppm for tert-butyl protons) . High-resolution mass spectrometry (HRMS-ESI-TOF) validates molecular weight (e.g., [M + Na]+ at m/z 433.1903) . FTIR (e.g., 1701 cm⁻¹ for carbonyl groups) and melting point analysis (e.g., 112–113°C) further confirm purity .

Q. What are the recommended storage conditions to ensure stability?

  • Methodological Answer : Store at 2–8°C in a dry, inert environment (e.g., argon) and protect from light to prevent degradation. The compound is stable under these conditions but may decompose under fire, releasing CO and NOx .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Methodological Answer : Employ factorial design experiments to test variables like temperature (25–50°C), base equivalents (1.2–2.0 equiv. KOH), and solvent polarity. For example, increasing reaction time to 24 hours may enhance cyclization efficiency. Monitor progress via TLC and compare yields using HPLC quantification .

Q. What strategies resolve stereochemical challenges during synthesis?

  • Methodological Answer : Use chiral HPLC or enantioselective catalysis to separate racemic mixtures. For example, rac-tert-butyl derivatives ( ) can be resolved using cellulose-based chiral columns. Computational modeling (e.g., DFT) predicts transition states to guide stereoselective pathway design .

Q. How can computational chemistry predict reactivity or stability?

  • Methodological Answer : Perform density functional theory (DFT) calculations to assess bond strain in the bicyclo[5.1.0] framework. Simulate degradation pathways under thermal stress (e.g., 100°C) to identify vulnerable sites. Compare results with experimental TGA/DSC data .

Q. What analytical methods identify decomposition products?

  • Methodological Answer : Use GC-MS to detect hazardous gases (CO, NOx) under pyrolytic conditions . For non-pyrolytic degradation, employ LC-MS/MS with a C18 column and gradient elution (water:acetonitrile + 0.1% formic acid) to isolate and quantify byproducts like oxidized diazabicyclo derivatives .

Q. How is this compound applied in pharmaceutical candidate synthesis?

  • Methodological Answer : The bicyclo[5.1.0] core serves as a rigid scaffold for drug discovery. Functionalize the diazabicyclo nitrogen atoms via SNAr reactions or reductive amination to generate libraries of bioactive molecules (e.g., calcium channel blockers or kinase inhibitors). Validate bioactivity using in vitro assays (e.g., IC50 determination) .

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